1-(4,5-Dicyano-2-nitrophenyl)pyridinium
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Overview
Description
1-(4,5-Dicyano-2-nitrophenyl)pyridinium is a chemical compound with the molecular formula C13H7BrN4O2 It is a pyridinium salt that features a nitrophenyl group substituted with cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dicyano-2-nitrophenyl)pyridinium typically involves the reaction of 4,5-dicyano-2-nitrobenzaldehyde with pyridine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the pyridinium salt. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate larger quantities of reactants and solvents, and the reaction parameters are carefully controlled to ensure consistent quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Dicyano-2-nitrophenyl)pyridinium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can undergo substitution reactions where the cyano or nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from reduction or substituted derivatives from nucleophilic substitution .
Scientific Research Applications
1-(4,5-Dicyano-2-nitrophenyl)pyridinium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 1-(4,5-Dicyano-2-nitrophenyl)pyridinium involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, influencing redox reactions in biological systems. It may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Cyano-2-nitrophenyl)pyridinium
- 1-(4,5-Dicyano-2-aminophenyl)pyridinium
- 1-(4,5-Dicyano-2-methylphenyl)pyridinium
Uniqueness
1-(4,5-Dicyano-2-nitrophenyl)pyridinium is unique due to the presence of both cyano and nitro groups on the phenyl ring, which imparts distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H7N4O2+ |
---|---|
Molecular Weight |
251.22 g/mol |
IUPAC Name |
4-nitro-5-pyridin-1-ium-1-ylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C13H7N4O2/c14-8-10-6-12(16-4-2-1-3-5-16)13(17(18)19)7-11(10)9-15/h1-7H/q+1 |
InChI Key |
SMXCRZKZLZIGNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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